molecular formula C11H9BrClN3O2 B2997538 5-bromo-2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide CAS No. 1184261-31-1

5-bromo-2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No.: B2997538
CAS No.: 1184261-31-1
M. Wt: 330.57
InChI Key: BWYFOGGDGJZCCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is an organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the benzamide moiety. Common synthetic routes may include:

    Formation of the Oxadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,2,4-oxadiazole ring.

    Bromination and Chlorination:

    Amidation: The final step involves the coupling of the oxadiazole derivative with a benzoyl chloride derivative to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of suitable solvents, catalysts, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The benzamide moiety can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Catalysts such as palladium or copper are often employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce more complex benzamide derivatives.

Scientific Research Applications

5-bromo-2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-chlorobenzamide: Similar structure but lacks the oxadiazole moiety.

    2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide: Similar structure but lacks the bromine atom.

Uniqueness

5-bromo-2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is unique due to the presence of both bromine and chlorine atoms, as well as the oxadiazole ring

Properties

IUPAC Name

5-bromo-2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrClN3O2/c1-6-15-10(18-16-6)5-14-11(17)8-4-7(12)2-3-9(8)13/h2-4H,5H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYFOGGDGJZCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.